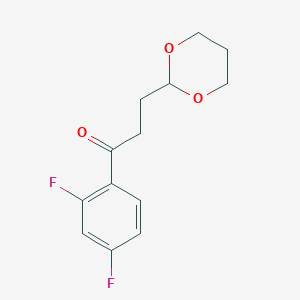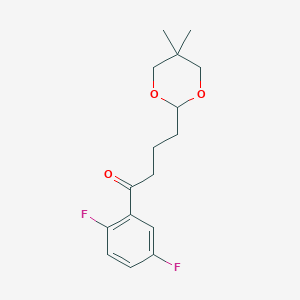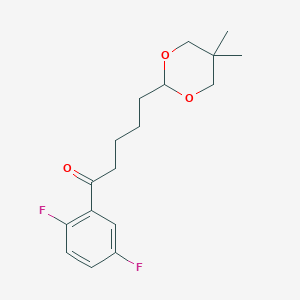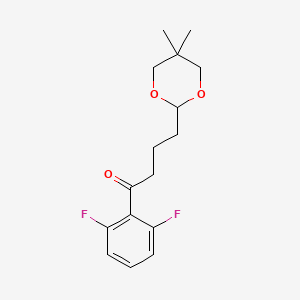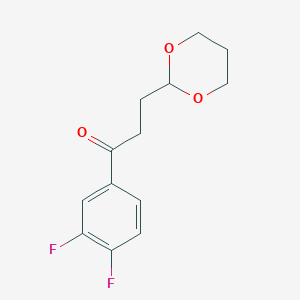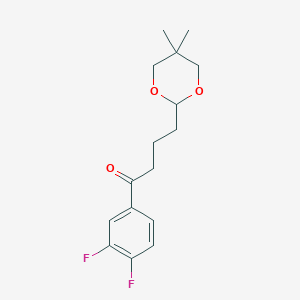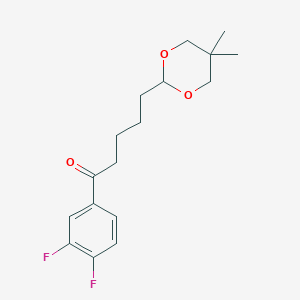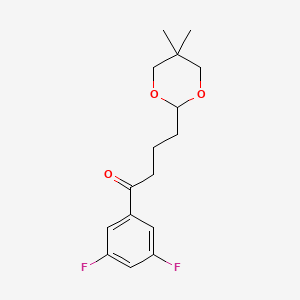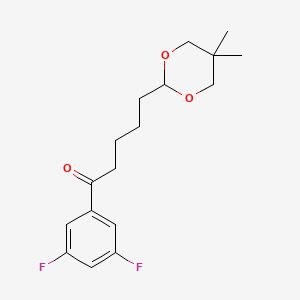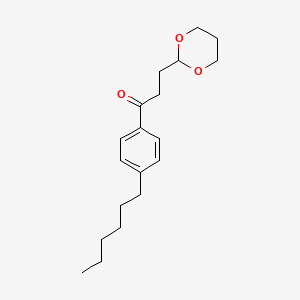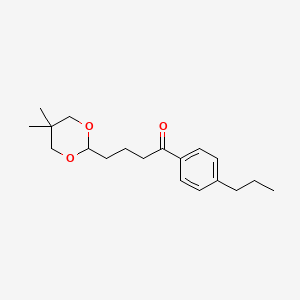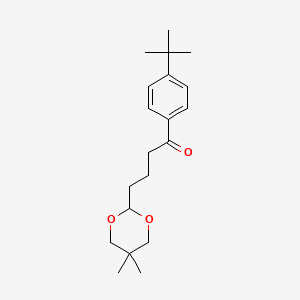
6-(2-氟苯基)吡啶-2-羧酸
描述
6-(2-Fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H8FNO2. It is a derivative of pyridine-2-carboxylic acid, which is an endogenous metabolite of L-tryptophan. This compound has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects.
科学研究应用
6-(2-Fluorophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound has been studied for its neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Medicine: Its immunological and anti-proliferative properties have been explored for potential therapeutic applications, including cancer treatment.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of 6-(2-Fluorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(2-Fluorophenyl)picolinic acid interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mode of action .
Biochemical Pathways
The compound’s interaction with ZFPs affects the biochemical pathways associated with viral replication and packaging, as well as normal cell homeostatic functions
Pharmacokinetics
Picolinic acid, a related compound, is a metabolite of tryptophan and is produced in the body on a daily basis
Result of Action
The result of 6-(2-Fluorophenyl)picolinic acid’s action is the inhibition of ZFP function, which can disrupt viral replication and packaging, as well as normal cell homeostatic functions . Picolinic acid has been shown to be an anti-viral in vitro and in vivo .
生化分析
Biochemical Properties
6-(2-Fluorophenyl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 6-(2-Fluorophenyl)pyridine-2-carboxylic acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction .
Cellular Effects
The effects of 6-(2-Fluorophenyl)pyridine-2-carboxylic acid on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key proteins in this pathway, 6-(2-Fluorophenyl)pyridine-2-carboxylic acid can affect gene expression and cellular metabolism . Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 6-(2-Fluorophenyl)pyridine-2-carboxylic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For example, the binding of 6-(2-Fluorophenyl)pyridine-2-carboxylic acid to cytochrome P450 can result in the formation of a stable enzyme-substrate complex, thereby inhibiting the enzyme’s catalytic function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Fluorophenyl)pyridine-2-carboxylic acid have been shown to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over extended periods, 6-(2-Fluorophenyl)pyridine-2-carboxylic acid can undergo degradation, leading to a decrease in its biological activity . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-(2-Fluorophenyl)pyridine-2-carboxylic acid in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 6-(2-Fluorophenyl)pyridine-2-carboxylic acid can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
6-(2-Fluorophenyl)pyridine-2-carboxylic acid is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells.
准备方法
The synthesis of 6-(2-Fluorophenyl)picolinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
6-(2-Fluorophenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
相似化合物的比较
6-(2-Fluorophenyl)picolinic acid can be compared with other similar compounds, such as:
6-Fluoro-2-pyridinecarboxylic acid: This compound has a similar structure but lacks the phenyl group, which may result in different chemical and biological properties.
2-(2-Fluorophenyl)pyridine: This compound has a similar phenyl-pyridine structure but lacks the carboxylic acid group, which may affect its reactivity and applications.
The uniqueness of 6-(2-Fluorophenyl)picolinic acid lies in its combination of the fluorophenyl and pyridine-2-carboxylic acid moieties, which confer distinct chemical and biological properties.
属性
IUPAC Name |
6-(2-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-5-2-1-4-8(9)10-6-3-7-11(14-10)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGRLKMTVDWDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647064 | |
| Record name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887982-35-6 | |
| Record name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
